molecular formula C23H27N3O4 B12898765 D-Phenylalanyl-D-phenylalanyl-D-proline CAS No. 821776-13-0

D-Phenylalanyl-D-phenylalanyl-D-proline

Cat. No.: B12898765
CAS No.: 821776-13-0
M. Wt: 409.5 g/mol
InChI Key: WKLMCMXFMQEKCX-VAMGGRTRSA-N
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Description

Significance of D-Chirality in Biological and Peptidic Systems

The primary advantage of incorporating D-amino acids into a peptide sequence is the remarkable increase in stability against enzymatic breakdown. americanpeptidesociety.orgnih.gov Proteases, the enzymes that dismantle peptides and proteins, are highly stereospecific and are evolved to recognize and cleave peptide bonds formed by L-amino acids. americanpeptidesociety.org Consequently, peptides containing D-amino acids are poor substrates for these enzymes, granting them a longer half-life in biological environments like human serum. rsc.orgamericanpeptidesociety.orgtaylorandfrancis.com This enhanced proteolytic resistance is a critical attribute for the development of peptide-based therapeutics. mdpi.com

Beyond stability, D-chirality has a profound impact on a peptide's three-dimensional conformation. The introduction of a D-amino acid can induce specific secondary structures, such as β-turns and β-hairpins, that may not be favored by the corresponding L-amino acid sequence. rsc.orgnih.gov This conformational influence can be a powerful tool in drug design, allowing for the creation of peptides with tailored shapes to improve binding affinity and selectivity for biological targets like receptors. nih.gov The ability to control peptide folding and subsequent biological activity through the strategic placement of D-amino acids is a key area of research. rsc.org

Overview of the Role of D-Phenylalanine and D-Proline in Peptide Chemistry and Biology

D-Phenylalanine (D-Phe) is the D-enantiomer of the essential aromatic amino acid L-Phenylalanine. khanacademy.orgdrugbank.com Its primary role in peptide design is to confer resistance to enzymatic degradation. americanpeptidesociety.org The substitution of an L-amino acid with D-Phe in a peptide sequence can protect the molecule from being cleaved by proteases. nih.gov The bulky, nonpolar benzyl (B1604629) side chain of phenylalanine contributes to hydrophobic interactions, which are often vital for the peptide's ability to bind to its target. khanacademy.org Introducing the D-isomer can alter the peptide's spatial arrangement, which can sometimes lead to enhanced biological activity or a change in its pharmacological profile. nih.gov

D-Proline (D-Pro) is structurally unique among amino acids because its side chain forms a cyclic structure by bonding back to the backbone's amino nitrogen. khanacademy.org This rigidity severely restricts the conformational freedom of the peptide backbone. The incorporation of proline, particularly D-Proline, is a well-known strategy for inducing β-turns, which are crucial for the folding of many bioactive peptides. rsc.org This conformational constraint not only helps in stabilizing a desired structure but also contributes to increased resistance against proteases. researchgate.net The defined turn-inducing property of D-Proline makes it an invaluable component in the design of peptidomimetics and structurally defined peptide ligands.

Rationale for Academic Research on the Tripeptide D-Phenylalanyl-D-phenylalanyl-D-proline

The academic interest in the tripeptide this compound (D-Phe-D-Phe-D-Pro) stems from its investigation as a modulator of the bradykinin (B550075) B2 receptor. Bradykinin is a peptide hormone involved in physiological processes such as inflammation and the regulation of blood pressure. The scientific rationale for studying this specific tripeptide is rooted in the broader effort to develop antagonists for the bradykinin B2 receptor. An antagonist is a molecule that binds to a receptor and blocks its activation, thereby inhibiting the biological effects of the natural ligand, in this case, bradykinin.

Research has explored how small, stable peptides like D-Phe-D-Phe-D-Pro interact with the bradykinin B2 receptor. The inclusion of D-amino acids was a deliberate design choice, aiming to create a peptide resistant to degradation while probing the structural requirements for receptor binding. Studies on related bradykinin antagonists have shown that the inclusion of a D-Phe residue at position 7 of the bradykinin sequence is critical for antagonist activity and renders the peptide resistant to degradation by kininase II (angiotensin-converting enzyme). nih.gov While D-Phe-D-Phe-D-Pro itself is a relatively simple structure, it serves as a foundational piece in understanding the structure-activity relationship of bradykinin receptor ligands. Investigating the binding and activity of such small D-peptides helps to elucidate the minimal structural components necessary for receptor interaction and antagonism. This knowledge is crucial for the rational design of more potent, selective, and stable therapeutic agents targeting the bradykinin system. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821776-13-0

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

(2R)-1-[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)21(27)25-19(15-17-10-5-2-6-11-17)22(28)26-13-7-12-20(26)23(29)30/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m1/s1

InChI Key

WKLMCMXFMQEKCX-VAMGGRTRSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N)C(=O)O

Origin of Product

United States

Structural Characterization and Conformational Analysis of D Phenylalanyl D Phenylalanyl D Proline

Spectroscopic Analysis of Tripeptide Conformation

Spectroscopic methods are instrumental in determining the secondary structure and atomistic details of peptides. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the conformational landscape of D-Phenylalanyl-D-phenylalanyl-D-proline.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structural elements of peptides and proteins in solution. The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. For peptides containing proline, the CD spectra can be indicative of specific structures like the polyproline II (PPII) helix, which is a left-handed helix with three residues per turn.

Table 1: Illustrative CD Spectral Data for Proline-Containing Peptides

PeptideWavelength (nm)Mean Residue Ellipticity [θ] (deg cm²/dmol)Predominant Conformation
Poly-L-proline228PositivePolyproline II Helix
206Negative
Poly-D-proline228NegativePolyproline II Helix (mirror image)
206Positive
(Ala)₃ in D₂O~215Weak Positiveβ-strand / PPII equilibrium
~235Weak Negative

This table presents typical values for proline-containing peptides to illustrate the principles of CD spectroscopy; specific experimental data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules at the atomic level. For a tripeptide like this compound, NMR can be used to determine the conformation of the backbone and side chains, as well as to investigate dynamic processes such as cis-trans isomerization of the proline residue. nih.govmdpi.com

The peptide bond preceding a proline residue (in this case, the D-Phe-D-Pro bond) can exist in either a cis or trans conformation. The energy barrier for isomerization is high enough that both conformers can often be observed on the NMR timescale, leading to two distinct sets of resonances for the residues adjacent to and including the proline. nih.govacs.org The ratio of cis to trans isomers is influenced by the nature of the preceding amino acid and the solvent environment. nih.gov For X-Pro sequences, the trans conformation is generally favored, but the cis population can be significant. The presence of a bulky aromatic residue like D-phenylalanine preceding D-proline could influence this equilibrium. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to identify through-space correlations that are characteristic of either the cis or trans isomer. For example, a strong NOE between the α-proton of D-Phe and the α-proton of D-Pro is indicative of a trans peptide bond, while a strong NOE between the α-proton of D-Phe and the δ-protons of D-Pro suggests a cis conformation.

Chemical Shifts: The chemical shifts of the amide protons (NH) and α-protons (Hα) are sensitive to the local conformation and hydrogen bonding.

Coupling Constants: The ³J(Hα-Hβ) coupling constants can provide information about the side-chain rotamer populations of the D-phenylalanine residues.

Nuclear Overhauser Effects (NOEs): NOEs provide information about the proximity of protons in space (typically < 5 Å). Sequential NOEs between adjacent residues (e.g., Hα(i) to NH(i+1)) are used to establish the peptide sequence and provide constraints for structure calculation. Medium-range NOEs can indicate the presence of turns or other secondary structures. For this compound, NOEs between the aromatic protons of the two phenylalanine residues could indicate π-π stacking interactions between the side chains.

Table 2: Representative ¹H NMR Chemical Shifts for Peptides Containing Phenylalanine and Proline

ProtonPhenylalanine Residue (ppm)Proline Residue (ppm)
NH7.8 - 8.5-
4.2 - 4.84.1 - 4.5
2.8 - 3.21.9 - 2.2
-1.8 - 2.1
-3.4 - 3.7
Aromatic7.0 - 7.4-

Note: These are typical chemical shift ranges and can vary depending on the specific conformation, solvent, and neighboring residues. Specific experimental data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structure Elucidation

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of peptides. nih.gov It allows for the transfer of intact peptide molecules from solution into the gas phase as charged ions, typically protonated molecules [M+H]⁺. The high-resolution mass measurement provided by ESI-MS allows for the confirmation of the elemental composition of this compound. The expected monoisotopic mass of this tripeptide (C₂₃H₂₇N₃O₄) is approximately 409.1998 g/mol . ESI-MS would be expected to show a prominent peak at m/z 410.2076 corresponding to the [M+H]⁺ ion. Further fragmentation of this parent ion (MS/MS) would produce characteristic b- and y-ions, confirming the amino acid sequence.

Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) for Purity and Identity

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is an indispensable tool for confirming the identity and assessing the purity of synthetic peptides like this compound. This technique first separates the peptide from any impurities using high-performance liquid chromatography (HPLC). The purified peptide is then ionized, typically by electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is measured in the first mass spectrometer (MS1), confirming its molecular weight.

Subsequently, the parent ion is selected and subjected to collision-induced dissociation (CID), breaking it into smaller fragments. The m/z of these fragments are then analyzed in the second mass spectrometer (MS2). The resulting fragmentation pattern is predictable and serves as a fingerprint for the peptide's amino acid sequence. youtube.com The fragmentation of peptides in a mass spectrometer is a predictable process that primarily occurs at the peptide bonds, leading to the formation of b- and y-ions. youtube.com This allows for the verification of the sequence. youtube.com

While specific experimental data for this compound is not publicly available, a theoretical fragmentation pattern can be predicted. The table below illustrates the expected m/z values for the primary fragment ions.

Table 1: Hypothetical LC-MS/MS Fragmentation Data for this compound

Precursor Ion (M+H)⁺Fragment Ion TypeSequenceCalculated m/z
422.21b₁D-Phe148.08
422.21b₂D-Phe-D-Phe295.14
422.21y₁D-Pro116.07
422.21y₂D-Phe-D-Pro263.13

Note: This table is illustrative and based on theoretical calculations. Actual experimental values may vary slightly.

Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to the analysis by separating ions based on their size, shape, and charge in the gas phase. researchgate.net This technique measures the drift time of an ion through a gas-filled cell under the influence of a weak electric field. acs.org From this drift time, a rotationally averaged collision cross-section (CCS) can be calculated, which is a key physical parameter related to the ion's three-dimensional shape. acs.org

The table below presents a hypothetical IM-MS result for the peptide, illustrating the type of data obtained.

Table 2: Hypothetical Ion Mobility Data for this compound

Ion SpeciesCharge State (z)Measured m/zDrift Time (ms)Calculated CCS (Ų)
[M+H]⁺1422.21Illustrative ValueIllustrative Value
[M+Na]⁺1444.19Illustrative ValueIllustrative Value

Note: The drift time and CCS values are placeholders, as they would need to be determined experimentally. The CCS value provides a quantitative measure of the peptide's gas-phase shape.

X-ray Crystallography and Advanced Microscopic Techniques for Solid-State or High-Resolution Structural Insights

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules in the solid state. This technique requires the growth of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, from which the positions of all atoms in the molecule can be determined.

Advanced microscopic techniques, such as cryo-electron microscopy (cryo-EM), could also potentially be used to visualize the peptide, especially if it forms larger self-assembled structures.

The following table illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = x Å, b = y Å, c = z Å
α = 90°, β = 90°, γ = 90°
Molecules per Unit Cell (Z)4
Resolution (Å)1.2
R-factor0.045

Note: This table contains hypothetical data to exemplify the results of an X-ray crystallography study.

Computational and Theoretical Modeling of D Phenylalanyl D Phenylalanyl D Proline

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational dynamics and flexibility. For D-Phenylalanyl-D-phenylalanyl-D-proline, MD simulations can reveal how the peptide folds and moves in a simulated physiological environment, typically an aqueous solution.

The process involves generating an initial three-dimensional structure of the peptide and then calculating the forces between atoms and the resulting motions over time. These simulations can track the fluctuations of the peptide backbone and the orientation of the amino acid side chains. A key aspect of peptides containing D-amino acids is their access to regions of conformational space that are different from their L-amino acid counterparts. nih.gov The presence of D-amino acids can impart greater rigidity to the peptide structure. nih.gov

In the case of this compound, the proline residue introduces a constrained kink in the peptide backbone, while the two D-phenylalanine residues with their bulky aromatic side chains contribute to specific folding patterns, potentially driven by π-π stacking interactions. nih.gov MD simulations can quantify the stability of different conformations, such as β-turns or more extended structures, and the transitions between them. nih.govnih.gov

Table 1: Representative Data from a Hypothetical MD Simulation of this compound

Simulation ParameterValueDescription
Simulation Time500 nsThe total time duration of the simulation.
Predominant ConformationType II' β-turnThe most frequently observed secondary structure element.
RMSD Fluctuation< 1.5 ÅA measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Lower values indicate greater stability.
Key Inter-residue Interactionsπ-π stacking (Phe1-Phe2)Non-covalent interaction observed between the phenyl rings of the two D-phenylalanine residues.

This table presents hypothetical data that would be expected from an MD simulation of the specified peptide, based on principles from related studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can provide fundamental insights into its chemical behavior at the atomic level.

Methods such as Density Functional Theory (DFT) can be used to determine the distribution of electron density within the peptide, identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability.

These calculations can also be used to explore the mechanisms of chemical reactions, such as cyclization or degradation. acs.orgcnr.it For instance, the thermal stability and potential for the linear tripeptide to form a cyclic structure can be investigated by calculating the energy barriers for such transformations. acs.orgcnr.it

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-1.2 eVIndicates the energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap5.3 eVA larger gap suggests high chemical stability and low reactivity.
Dipole Moment3.5 DProvides information about the overall polarity of the molecule, influencing its solubility and interactions.

This table presents hypothetical data derived from the principles of quantum chemical calculations as they would be applied to the specified peptide.

Ligand-Protein Docking Studies for Predicted Binding Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. nih.gov For this compound, docking studies can be used to identify potential protein targets and to predict the binding mode and affinity.

The process involves placing the 3D structure of the tripeptide into the binding site of a target protein and then using a scoring function to estimate the strength of the interaction. This allows for the virtual screening of large libraries of proteins to find potential binding partners. The inclusion of D-amino acids can be a critical factor in these interactions, as they can lead to unique binding geometries not achievable with all-L peptides. acs.org

Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the peptide-protein complex. These insights are crucial for understanding the potential biological function of the peptide and for the structure-based design of more potent and selective analogs.

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Receptor

Receptor Binding Site ResidueType of InteractionPredicted Distance (Å)
Aspartic Acid 125Hydrogen Bond (with Phe1 NH)2.8
Leucine 88Hydrophobic Interaction (with Phe2 side chain)3.5
Tyrosine 150π-π Stacking (with Phe1 side chain)4.0
Arginine 92Salt Bridge (with Proline carboxyl)3.2

This table illustrates the kind of predictive data that can be generated from ligand-protein docking studies.

De Novo Design Principles for D-Peptide Mimetics Based on the this compound Scaffold

De novo design refers to the creation of novel peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. The this compound sequence can serve as a stable structural scaffold for the design of D-peptide mimetics. D-peptides are of particular interest in drug design because they are resistant to degradation by proteases, which are enzymes that break down L-peptides.

The use of D-amino acids allows for the creation of unique three-dimensional structures that can mimic the binding epitopes of natural L-peptides or proteins. pnas.org The D-Phe-D-Phe-D-Pro scaffold, with its inherent conformational preferences, can be used as a starting point for designing peptides that bind to specific biological targets. nih.govrsc.org Computational methods, such as those used in the Rosetta software suite, can be employed to design new sequences based on this scaffold that are predicted to have high affinity and specificity for a given protein target. pnas.org

The design process often involves identifying "hotspot" residues that are critical for binding and then grafting these onto a stable D-peptide scaffold. pnas.org The resulting D-peptide mimetics can be synthesized and tested for their biological activity, offering a powerful approach to developing new therapeutic agents.

Biochemical Mechanisms and Molecular Interactions of D Phenylalanyl D Phenylalanyl D Proline

Enzyme Interactions and Catalytic Modulation (In Vitro)

The interactions of the constituent D-amino acids of the tripeptide with specific enzymes reveal potential pathways for its metabolic processing and modulatory effects.

Substrate Specificity and Kinetic Studies with D-Amino Acid Oxidases (DAO) and Related Enzymes

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.gov This enzyme exhibits broad substrate specificity, and its activity is crucial in the metabolism of various D-amino acids. nih.gov

Both D-phenylalanine and D-proline are recognized as substrates for DAAO from various species. Human DAAO (hDAAO) shows a preference for neutral, aromatic D-amino acids, with D-phenylalanine being a significant substrate. nih.gov Studies on DAAO from the frog Xenopus laevis have shown that D-proline is the most reactive substrate, followed by D-phenylalanine. nih.gov The enzyme D-alanine dehydrogenase from E. coli, which also functions as a D-amino acid dehydrogenase, can also oxidize D-proline. oup.com

Kinetic parameters for the oxidation of D-phenylalanine and D-proline by human D-amino acid oxidase highlight the enzyme's efficiency in processing these substrates.

Investigation of Ribosomal Peptide Bond Formation with D-Amino Acids

Ribosomal protein synthesis inherently discriminates against the incorporation of D-amino acids. mdpi.com The peptidyltransferase center (PTC) of the ribosome is highly selective for L-amino acids, significantly slowing the rate of peptide bond formation when a D-aminoacyl-tRNA is present in the ribosomal A-site. acs.org This discrimination is a key mechanism for maintaining the stereochemical integrity of proteins. acs.org

Despite this strong bias, research has demonstrated that the ribosomal machinery can be engineered to incorporate D-amino acids. By creating mutations in the 23S rRNA at the PTC, modified ribosomes have been developed that show an enhanced ability to incorporate D-amino acids, such as D-phenylalanine and D-methionine, into proteins in vitro. mdpi.com These studies successfully replaced specific amino acids in proteins like E. coli dihydrofolate reductase and Photinus pyralis luciferase with their D-enantiomers. mdpi.com Structural analysis of a bacterial ribosome with a D-aminoacyl-tRNA analog revealed that while the D-amino acid can bind to the A-site, its orientation is not optimal for the nucleophilic attack required for efficient peptide bond formation. acs.org

Potential Modulation of Carbonic Anhydrase Activity by D-Phenylalanine Moiety

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain amino acids and amines can function as allosteric activators of these enzymes. acs.org

Kinetic and crystallographic studies have investigated the interaction of both L- and D-phenylalanine with several human carbonic anhydrase (hCA) isoforms. scholaris.canih.govwikipedia.org Both enantiomers have been shown to act as activators, although their potency and selectivity vary significantly between isoforms. For instance, L-phenylalanine is a highly potent activator of hCA I and hCA II, while D-phenylalanine is a particularly effective activator for hCA II. nih.govwikipedia.org X-ray crystallography of hCA II in complex with L- and D-phenylalanine revealed that these activators bind at the entrance of the active site, establishing a network of interactions that facilitates the proton transfer steps of the catalytic cycle. scholaris.canih.gov This demonstrates that the phenylalanine moiety is capable of modulating CA activity.

Receptor Binding and Signaling Pathway Modulation (In Vitro, Non-Clinical)

The D-phenylalanine component of the tripeptide suggests potential interactions with specific cell surface receptors, which could trigger downstream signaling cascades.

Interactions with G-Protein Coupled Receptors (e.g., GPR109B)

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that mediate cellular responses to a wide array of external signals. unl.edu While most amino acid-sensing receptors are selective for L-isomers, some exceptions exist. The niacin receptor GPR109A has a close relative, GPR109B (also known as HM74), which is found in humans but not rodents. nih.govnih.gov GPR109B is known to bind certain D-amino acids, including D-phenylalanine and D-tryptophan. unl.edu This indicates a specific binding pocket within this receptor that can accommodate the D-configuration of aromatic amino acids.

Furthermore, the incorporation of D-phenylalanine into synthetic peptides has been shown to modulate their receptor binding affinity. For example, the introduction of a D-Phe residue into gonadotropin-releasing hormone (GnRH) peptide analogs enhanced their binding affinity for the GnRH receptor. This suggests that the D-phenylalanine moiety can contribute favorably to the structural conformation required for high-affinity receptor-ligand interactions. In another example, a neuropeptide containing a D-phenylalanine residue (D2-ATRP) showed selective activation of one of its two distinct receptors, highlighting how stereochemistry can modulate signaling pathway selection.

Binding to Sweet Taste Receptors (T1R2/3) by D-Phenylalanine

The perception of sweet taste is primarily mediated by a heterodimeric GPCR composed of two subunits, T1R2 and T1R3. This receptor is notable for its ability to recognize a diverse range of sweet-tasting compounds, including not only sugars and artificial sweeteners but also a subset of D-amino acids.

The T1R2/T1R3 receptor complex possesses multiple binding sites within its large extracellular Venus flytrap domains, which allows it to interact with a wide variety of ligands. While L-amino acids are generally not perceived as sweet by this receptor, certain D-amino acids are known agonists. Studies have identified D-phenylalanine as a ligand that can activate the T1R2-T1R3 sweet taste receptor, contributing to a sweet taste perception. This interaction is specific, as the corresponding L-enantiomer, L-phenylalanine, does not activate the sweet receptor but is instead sensed by the umami receptor (T1R1/T1R3).

Erythrocyte Binding Affinity and Specificity of D-Peptides

The binding of peptides to erythrocytes (red blood cells) is a significant area of research, particularly for applications in drug delivery and immunomodulation. While direct binding studies on D-Phenylalanyl-D-phenylalanyl-D-proline are not extensively documented in publicly available research, insights can be drawn from studies on other D-peptides with similar compositions.

Research involving in vivo selection of D-peptide libraries has successfully identified ligands that bind with high affinity to murine erythrocytes. pnas.orgnih.gov One such study discovered a robust erythrocyte-binding D-peptide with an apparent dissociation constant (Kd) of 80 nM. nih.gov A key finding from the analysis of a library of 128 putative erythrocyte-binding D-peptides was a strong preference for certain amino acids at specific positions. Notably, there was a significant preference for D-phenylalanine at the first position (P1) and a very strong preference for D-proline at the fourth position (P4) in these binding sequences. pnas.org Peptides that contained the consensus D-proline at P4 demonstrated measurable affinity for erythrocytes, a trait that was absent in peptides lacking this residue at that position. pnas.org

The molecular target for at least one identified high-affinity D-peptide binder on the erythrocyte surface has been identified as Band 3, a major transmembrane protein. pnas.org This interaction was found to be selective for erythrocytes over other cell types like splenic leukocytes. pnas.org Given that this compound contains two D-phenylalanine residues and a D-proline residue, it is plausible that it could exhibit an affinity for erythrocytes, potentially through interaction with Band 3. The presence of D-phenylalanine at the N-terminus and the inclusion of D-proline are consistent with features that promote erythrocyte binding. pnas.org

Table 1: Positional Amino Acid Preferences in Erythrocyte-Binding D-Peptides

Position Preferred Amino Acid Frequency/Importance
P1 D-Phenylalanine High Preference
P2 D-Tryptophan High Preference

This table is generated based on findings from in vivo selection of D-peptide libraries for erythrocyte binding. pnas.org It illustrates the importance of specific D-amino acids, such as D-phenylalanine and D-proline, in mediating this interaction.

Peptide Self-Assembly and Higher-Order Structural Formation

The self-assembly of peptides into well-defined nanostructures is a process governed by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The sequence and stereochemistry of the constituent amino acids play a pivotal role in directing this process.

Peptides containing phenylalanine are well-known for their propensity to self-assemble, often forming structures rich in β-sheets. nih.govnih.gov The aromatic side chains of phenylalanine contribute significantly to this process through π-π stacking interactions. nih.gov However, the introduction of a proline residue is known to disrupt or induce turns in β-sheet structures, significantly altering the self-assembly pathway. rsc.orgnih.gov In one study, replacing a phenylalanine with proline in a known β-sheet-forming peptide disrupted self-assembly and prevented the formation of nanostructures and hydrogels. rsc.org

Furthermore, the use of all D-amino acids, as in this compound, introduces another layer of complexity. While homochiral peptides (all L- or all D-amino acids) can self-assemble, studies on heterochiral peptides (a mix of L- and D-amino acids) have shown that a change in stereochemistry can hinder or alter the resulting structures. mdpi.com For instance, some heterochiral dipeptides have been observed to favor crystallization over the formation of the water-filled channels characteristic of their homochiral counterparts. mdpi.com

Given that this compound consists of two bulky, hydrophobic D-phenylalanine residues and a D-proline residue, its self-assembly behavior would be a complex interplay between the strong driving force for aggregation from the phenylalanine residues and the conformational constraints imposed by the proline. It is likely that the presence of D-proline would prevent the formation of extended β-sheet fibrils typically seen with poly-phenylalanine peptides. nih.govresearchgate.net Instead, the peptide might form smaller, more discrete aggregates or potentially exhibit a tendency to crystallize, a behavior seen in other short, hydrophobic peptides that are frustrated in their ability to form regular, extended assemblies. mdpi.com

Influence on Membrane Interactions and Permeabilization Mechanisms (In Vitro)

The interaction of peptides with cellular membranes is fundamental to many biological processes and therapeutic applications. The hydrophobicity and structure of a peptide determine its ability to associate with and potentially permeate the lipid bilayer.

The D-phenylalanine residues in this compound, with their nonpolar benzyl (B1604629) side chains, would be expected to drive the interaction of the peptide with the hydrophobic core of the cell membrane. nih.gov Studies have shown that phenylalanine residues can promote the interaction of transmembrane helices. nih.gov The initial association of the tripeptide with the membrane would likely be governed by these hydrophobic interactions.

The subsequent behavior of the peptide within the membrane is more complex. Molecular dynamics simulations of a tripeptide (NCW) have shown that it can bind to the surface of a model membrane and penetrate into the hydrophobic interior. frontiersin.org This process was stabilized by both hydrophobic interactions and the formation of hydrogen bonds between the peptide and the lipid headgroups. frontiersin.org The proline residue in this compound would introduce a kink in the peptide backbone, which could influence its orientation and depth of penetration into the membrane.

The ability of a peptide to permeabilize a membrane, that is, to create transient or stable pores, depends on its concentration, secondary structure, and interactions with lipid molecules. nih.gov While some D-peptides are designed to be membrane-active, the specific sequence of this compound does not immediately suggest a strong, generic membrane-disrupting capability like that of classic antimicrobial peptides. Its influence would likely be more subtle, potentially perturbing the lipid packing and increasing membrane fluidity in its immediate vicinity. The presence of proline could hinder the formation of an amphipathic structure that is often required for potent membrane permeabilization. mdpi.com

Biological Activity Studies in Model Systems Excluding Clinical Human Data

Neurobiological Investigations (In Vitro and Animal Models, Mechanistic Focus)

Association with D-Amino Acid Metabolism in Neurological Contexts

The presence and metabolism of D-amino acids in the nervous system are of growing interest, as they play significant roles in neurotransmission and are implicated in various neurological conditions. jst.go.jpnih.gov While the specific metabolic pathway and neurological impact of D-Phenylalanyl-D-phenylalanyl-D-proline have yet to be fully elucidated, the activities of its constituent amino acids, D-phenylalanine and D-proline, provide a basis for its potential relevance.

D-amino acids such as D-serine and D-aspartate are well-established modulators of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for learning, memory, and brain development. nih.gov Dysfunction in the metabolism of these D-amino acids is linked to conditions like Alzheimer's disease and schizophrenia. nih.gov Peptides that contain D-amino acids are of particular interest as potential therapeutics for neurological disorders because their structure makes them more resistant to degradation by proteases compared to their L-amino acid counterparts. nih.gov

D-phenylalanine has been shown to activate carbonic anhydrases, enzymes involved in memory formation. nih.gov It is also the precursor to phenethylamine, a natural monoamine alkaloid that acts as a stimulant in the central nervous system. wikipedia.org However, elevated levels of phenylalanine in the blood and brain are associated with cognitive deficits, as seen in patients with phenylketonuria (PKU). nih.gov

D-proline , in contrast, is generally considered to be largely inert in the brain, though it can readily cross the blood-brain barrier and is known to be converted into L-proline. nih.gov Modified versions of D-proline have been developed for use as imaging agents to track the progression of neurodegenerative diseases. nih.gov

The combination of these D-amino acids into the tripeptide this compound suggests a molecule with potential neuroactive properties, leveraging the stability conferred by the D-configuration. Research into D-amino acid-containing peptides (DAACPs) aims to uncover novel signaling molecules and develop stable therapeutics for conditions like Alzheimer's disease. nih.govmdpi.com

D-Amino AcidKnown Neurological Role/Activity in Model SystemsReference
D-SerineCo-agonist of the NMDA receptor; involved in neurotransmission and implicated in Alzheimer's disease and schizophrenia. nih.gov
D-AspartateAgonist of the NMDA receptor; plays a role in neurogenesis and endocrine functions. jst.go.jpnih.gov
D-AlanineModulates the NMDA receptor; levels are elevated in the brains of Alzheimer's patients. nih.gov
D-PhenylalanineActivates carbonic anhydrases, which may enhance memory formation. nih.gov
D-ProlineLargely inert but passes the blood-brain barrier and is converted to L-proline. Used as a negative control in studies. nih.gov

Role in Innate Immunity and Host-Microbe Interactions in Model Systems

D-amino acids and the peptides containing them are crucial players in the complex interactions between microbes and their hosts. They function as signaling molecules, modulators of host immunity, and components of bacterial cell structures. nih.govnih.govmdpi.com

Bacterial Communication and Virulence: Gram-positive bacteria, in particular, use small peptides as signals for quorum sensing (QS), a process of cell-to-cell communication that regulates group behaviors like virulence factor production and biofilm formation. nih.gov Synthetic peptides incorporating D-amino acids, including D-proline and D-phenylalanine, have been designed as antagonists to these QS systems. nih.gov By blocking bacterial communication, these peptides can inhibit the production of virulence factors without directly killing the bacteria, representing a promising anti-virulence strategy. nih.gov

Modulation of Host Innate Immunity: Bacteria can release free D-amino acids into their environment, which can be detected by the host's immune system. nih.gov For instance, D-phenylalanine and D-leucine produced by Staphylococcus species in the upper airways can activate sweet taste receptors (T1R2/3) on host cells. jst.go.jpnih.gov This activation suppresses the local innate immune response by inhibiting the release of antimicrobial peptides, potentially shaping the microbial community. nih.govnih.gov This demonstrates a direct mechanism by which bacterial metabolites can modulate host defense.

Biofilm Disruption: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune clearance. nih.govresearchgate.net Specific D-amino acids, including D-proline, have been shown to inhibit and disrupt the biofilms of pathogenic bacteria such as Pseudomonas aeruginosa. researchgate.net This activity is critical in the context of chronic infections where biofilms play a central role.

Enhanced Host Defense Peptides (HDPs): The host innate immune system produces its own antimicrobial peptides. A key limitation of these natural peptides is their susceptibility to degradation by proteases. Incorporating D-amino acids into synthetic versions of these HDPs makes them highly resistant to proteolysis, significantly enhancing their stability and antimicrobial efficacy. nih.govcdnsciencepub.com Peptides containing D-amino acids are therefore being actively developed as next-generation antimicrobial agents. nih.gov

The structure of this compound positions it as a potential molecule involved in these host-microbe interactions, either as a bacterial signaling molecule itself or as a stable, synthetic peptide designed to interfere with bacterial processes or enhance host defense.

D-Amino Acid TestedEffect on P. aeruginosa Biofilm MassEffect on Quorum Sensing MoleculesReference
D-Aspartic AcidSignificant DecreaseDecrease researchgate.net
D-ProlineDecreaseDecrease researchgate.net
D-Glutamic AcidIncreaseIncrease researchgate.net
D-SerineIncreaseIncrease researchgate.net

Other In Vitro Cell-Based Assays for Biological Impact

To characterize the biological effects of a peptide like this compound, a variety of in vitro cell-based assays are employed. These assays are crucial for determining a compound's potential therapeutic efficacy and its effects on both microbial and mammalian cells.

Antimicrobial Activity Assays: The Minimum Inhibitory Concentration (MIC) is determined to quantify the lowest concentration of the peptide required to inhibit the visible growth of a specific microorganism. This is a standard assay to assess antibacterial or antifungal potency. nih.govacs.org

Biofilm Inhibition and Eradication Assays: These assays measure a peptide's ability to prevent the formation of biofilms or to disperse pre-formed ones. Quantification is often performed using crystal violet staining, which binds to the biofilm mass, or by counting viable cells within the biofilm. researchgate.net

Quorum Sensing (QS) Inhibition Assays: Genetically engineered reporter strains of bacteria are used to measure a peptide's ability to interfere with QS signaling. These strains typically contain a reporter gene (e.g., for a fluorescent protein) linked to a QS-controlled promoter. A reduction in the reporter signal indicates inhibition of the QS pathway. nih.govtandfonline.com

Cytotoxicity and Hemolysis Assays: To assess safety for potential therapeutic use, peptides are tested for toxicity against mammalian cell lines (e.g., fibroblasts, epithelial cells, or neuronal cells like SH-SY5Y). nih.gov Hemolysis assays are specifically used to measure the peptide's ability to rupture red blood cells, which is an indicator of non-specific membrane-disrupting activity. acs.org

Enzyme Inhibition Assays: If a peptide is designed to target a specific enzyme, its inhibitory activity is measured. For neuroprotective applications, this could include enzymes like acetylcholinesterase (AChE) or tyrosinase (TYR), which are implicated in neurodegenerative diseases. mdpi.com

Cell Permeability Assays: Assays using a monolayer of cells, such as Caco-2 intestinal cells, can determine if a peptide is capable of crossing biological barriers. This is important for understanding its potential for oral bioavailability and its ability to interact with host systems. biorxiv.org

These assays provide a comprehensive profile of a peptide's biological activity, guiding further development and research into its mechanism of action.

Advanced Analytical Methodologies for D Phenylalanyl D Phenylalanyl D Proline Research

Chiral Separation Techniques for Enantiomeric Purity and Quantification

The separation of stereoisomers is a fundamental challenge in the analysis of D-amino acid-containing peptides. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are powerful techniques that, when equipped with chiral selectors, can effectively resolve enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography is a cornerstone technique for the separation and quantification of peptides. For chiral separations, HPLC systems are equipped with chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers of the analyte.

The separation mechanism of CSPs often involves the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. These complexes have different association constants, resulting in different retention times. For peptides like D-Phenylalanyl-D-phenylalanyl-D-proline, which contain multiple chiral centers, the separation can be complex, yielding multiple diastereomers.

Several types of CSPs are effective for the separation of amino acids and peptides. These include Pirkle-type phases, cyclodextrin-based phases, macrocyclic glycopeptide antibiotics (e.g., teicoplanin and vancomycin), and ligand-exchange phases. chromatographytoday.comphenomenex.com For instance, zwitterionic chiral stationary phases derived from cinchona alkaloids have demonstrated success in the direct stereoselective resolution of small peptides, including tripeptides. chiraltech.com

Detailed Research Findings: Research on the separation of D-amino acid-containing peptides has shown that the choice of CSP and mobile phase composition is crucial for achieving optimal resolution. For example, studies on tripeptides containing phenylalanine have demonstrated successful separation using crown-ether-type chiral stationary phases. mdpi.com The mobile phase, often a mixture of an acidic aqueous solution with organic modifiers like acetonitrile (B52724) or methanol, influences the retention and selectivity of the separation. mdpi.comresearchgate.net The elution order of the diastereomers can sometimes be reversed by using a CSP with the opposite chirality. chromatographytoday.com

ParameterTypical Conditions for Chiral HPLC of D-amino acid containing peptides
Column Chiral Stationary Phase (e.g., CROWNPAK CR-I(+), CHIRALPAK ZWIX(+))
Mobile Phase Perchloric acid solution / Acetonitrile / Methanol or Ammonium acetate (B1210297) / Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210-220 nm or Mass Spectrometry (MS)
Temperature 20-40 °C

This table presents typical parameters and is not from a single specific study on this compound.

Gas Chromatography (GC)

Gas chromatography is a highly sensitive technique that can be used for the chiral analysis of amino acids and small peptides. However, due to the low volatility of peptides, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. koreascience.kr This typically involves esterification of the carboxyl groups followed by acylation of the amino groups. sigmaaldrich.com

The separation of the derivatized enantiomers is then achieved on a chiral GC column. Chirasil-Val, a polysiloxane-based stationary phase coated with L-valine-tert-butylamide, is a commonly used chiral phase for this purpose. The different interactions between the derivatized peptide enantiomers and the chiral stationary phase lead to their separation.

Detailed Research Findings: While less common for tripeptides compared to individual amino acids, GC-MS has been used for the qualitative analysis of small peptides. tandfonline.com For instance, studies on the enantiomeric purity of proline have utilized GC after derivatization. sigmaaldrich.com The derivatization process must be carefully controlled to avoid racemization of the chiral centers. The choice of derivatizing agent can also influence the separation, with different reagents sometimes leading to a reversal in the elution order of the enantiomers. sigmaaldrich.com

StepDescription
1. Hydrolysis (optional) The peptide can be hydrolyzed to its constituent amino acids.
2. Derivatization Esterification of carboxyl groups (e.g., with methanolic HCl) and acylation of amino groups (e.g., with trifluoroacetic anhydride). sigmaaldrich.com
3. GC Separation Separation on a chiral capillary column (e.g., CHIRALDEX® G-TA). sigmaaldrich.com
4. Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS).

This table outlines a general workflow for GC analysis of amino acids derived from peptides.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires only minute sample volumes, making it ideal for the analysis of precious or low-abundance peptides. nih.gov In CE, separation is based on the differential migration of charged analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

Commonly used chiral selectors in CE include cyclodextrins, crown ethers, and certain antibiotics. researchgate.net These selectors form transient diastereomeric complexes with the peptide enantiomers, altering their electrophoretic mobility and leading to their separation. CE is particularly powerful for separating peptides that differ by a single D-amino acid substitution. illinois.edunih.gov

Detailed Research Findings: Studies have demonstrated the successful separation of D-amino acid-containing neuropeptides using CE. illinois.edunih.gov The separation of all eight optical isomers of the tripeptide D-Tyr-L-Lys-L-Trp has been achieved in a single run using 18-crown-6 (B118740) tetracarboxylic acid as a chiral selector. researchgate.net This highlights the high efficiency of CE for complex chiral separations. The pH of the background electrolyte and the concentration of the chiral selector are critical parameters that need to be optimized to achieve baseline separation. researchgate.net

ParameterTypical Conditions for Chiral CE of Peptides
Capillary Fused silica, 50-75 µm i.d.
Background Electrolyte Phosphate or borate (B1201080) buffer containing a chiral selector (e.g., cyclodextrin, crown ether) researchgate.net
Voltage 15-30 kV
Detection UV absorbance or Laser-Induced Fluorescence (LIF)
Temperature 20-30 °C

This table presents typical parameters and is not from a single specific study on this compound.

Mass Spectrometry Coupled Techniques for High-Throughput Analysis

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, is a powerful tool for the high-throughput analysis of peptides. It provides information on the molecular weight and sequence of the peptide.

LC–MS/MS for Chiral Amino Acid Profiling in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is invaluable for identifying and quantifying peptides in complex biological matrices. nih.gov

For the analysis of D-amino acid-containing peptides, a chiral HPLC method is used to separate the diastereomers before they enter the mass spectrometer. The mass spectrometer then fragments the parent ions of the separated peptides, and the resulting fragment ions are detected. The fragmentation pattern provides sequence information, confirming the identity of the peptide. Because diastereomers have the same mass, their separation prior to MS analysis is essential for their individual characterization. nih.gov

Detailed Research Findings: Non-targeted methods for the identification of D-amino acid-containing peptides often involve enzymatic digestion followed by LC-MS analysis to identify peptides that are resistant to degradation, a common characteristic of peptides containing D-amino acids. nih.gov Subsequent hydrolysis and chiral amino acid analysis using LC-MS/MS can then confirm the presence of a D-amino acid. nih.gov The fragmentation patterns of diastereomeric peptides can sometimes show subtle differences in the relative abundances of fragment ions, which can also aid in their differentiation. koreascience.kr

Ion Mobility Mass Spectrometry for Chiral Discrimination

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. tandfonline.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers, including diastereomers of peptides, that have the same mass-to-charge ratio. nih.gov

In an IM-MS experiment, ions are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure (smaller collision cross-section) will travel faster than more extended ions. The subtle conformational differences between peptides containing L- and D-amino acids can lead to different collision cross-sections, enabling their separation by ion mobility. nih.govnih.gov

Detailed Research Findings: High-resolution IM-MS has been shown to be effective in the baseline separation of D-amino acid-containing peptides with up to 30 residues. nih.govnih.gov The separation can be influenced by the charge state of the peptide and the type of cationizing agent used. nih.gov Furthermore, coupling IMS with collision-induced dissociation (CID) allows for the fragmentation of mobility-separated epimers, which can enhance their identification and quantification. nih.govnih.gov This technique has proven to be a powerful tool for the analysis of complex isomeric peptide mixtures with a large dynamic range. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.